

2-[(4-Bromophenoxy)methyl]oxirane CAS number 2212-06-8 properties

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Compound of Interest

Compound Name: 2-[(4-Bromophenoxy)methyl]oxirane

Cat. No.: B1266661

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An In-depth Technical Guide to **2-[(4-Bromophenoxy)methyl]oxirane** (CAS No. 2212-06-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-[(4-Bromophenoxy)methyl]oxirane**, CAS number 2212-06-8. Also known as 4-Bromophenyl glycidyl ether, this versatile epoxide compound is a key intermediate in various fields of chemical synthesis. Its unique reactivity, stemming from the electrophilic oxirane ring and the brominated phenyl group, makes it a valuable building block in the development of pharmaceuticals, agrochemicals, polymers, and specialty materials.^{[1][2]} This document consolidates its chemical and physical properties, safety and handling information, and details its applications and synthetic utility.

Chemical and Physical Properties

2-[(4-Bromophenoxy)methyl]oxirane is a white crystalline powder at room temperature.^[1] Its core structure consists of an oxirane (epoxide) ring linked to a 4-bromophenoxy group via a methylene bridge. The presence of the bromine atom and the reactive epoxide functionality are central to its utility in organic synthesis.^[1]

Identifiers and Descriptors

The following table summarizes the key identifiers for this compound.

Identifier	Value
CAS Number	2212-06-8[1][3][4]
IUPAC Name	2-[(4-bromophenoxy)methyl]oxirane[3][5]
Synonyms	4-Bromophenyl glycidyl ether, 1-(4-Bromophenoxy)-2,3-epoxypropane[5]
Molecular Formula	C ₉ H ₉ BrO ₂ [1][5]
InChI	InChI=1S/C9H9BrO2/c10-7-1-3-8(4-2-7)11-5-9-6-12-9/h1-4,9H,5-6H2[3][5]
InChIKey	YKUYKENINQNULY-UHFFFAOYSA-N[3][5]
SMILES	C1C(O1)COC2=CC=C(C=C2)Br[5][6]
MDL Number	MFCD00022341[1][3]
PubChem CID	102766[1][5]

Physicochemical Properties

Key physical and computed properties are presented below, offering insight into the compound's behavior and characteristics.

Property	Value	Source
Molecular Weight	229.07 g/mol	PubChem[1][5]
Appearance	White crystalline powder	Chem-Impex[1]
Melting Point	48-52 °C	Chem-Impex[1]
Purity	≥95-99% (Method dependent, e.g., HPLC, GC)	Sigma-Aldrich, TCI, Chem-Impex[1][3]
Storage Temperature	0-8 °C, Sealed in dry conditions	Chem-Impex, Sigma-Aldrich[1][3]
Monoisotopic Mass	227.97859 Da	PubChem (Computed)[5]
XLogP3	2.3	PubChem (Computed)[5]
Polar Surface Area	21.8 Å ²	PubChem (Computed)[5]

Spectral Information

Detailed spectral data is crucial for structure confirmation and quality control. While raw spectra are not provided here, the following analytical methods are commonly used for characterization.

Data Type	Instrument / Method	Source of Information
¹ H NMR	Varian A-60	PubChem[5]
¹³ C NMR	Aldrich Chemical Company, Inc.	PubChem[5]
IR Spectra	DIGILAB FTS-14 (Vapor Phase)	PubChem[5]
Raman Spectra	John Wiley & Sons, Inc.	PubChem[5]
LC-MS / UPLC	-	BLDpharm[4]

Safety and Hazard Information

Proper handling of **2-[(4-Bromophenoxy)methyl]oxirane** is essential due to its potential hazards. The Globally Harmonized System (GHS) classifications are summarized below.

Hazard Class	GHS Code	Description
Acute Toxicity, Oral	H302	Harmful if swallowed[5][7]
Acute Toxicity, Dermal	H312	Harmful in contact with skin[5]
Skin Corrosion/Irritation	H315	Causes skin irritation[5][7]
Serious Eye Damage/Irritation	H319	Causes serious eye irritation[5][7]
Specific Target Organ Toxicity	H335	May cause respiratory irritation[7]

Signal Word: Warning[7] or Danger[3]

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[7] Handle in a well-ventilated area or under an exhaust hood.

Synthesis and Experimental Protocols

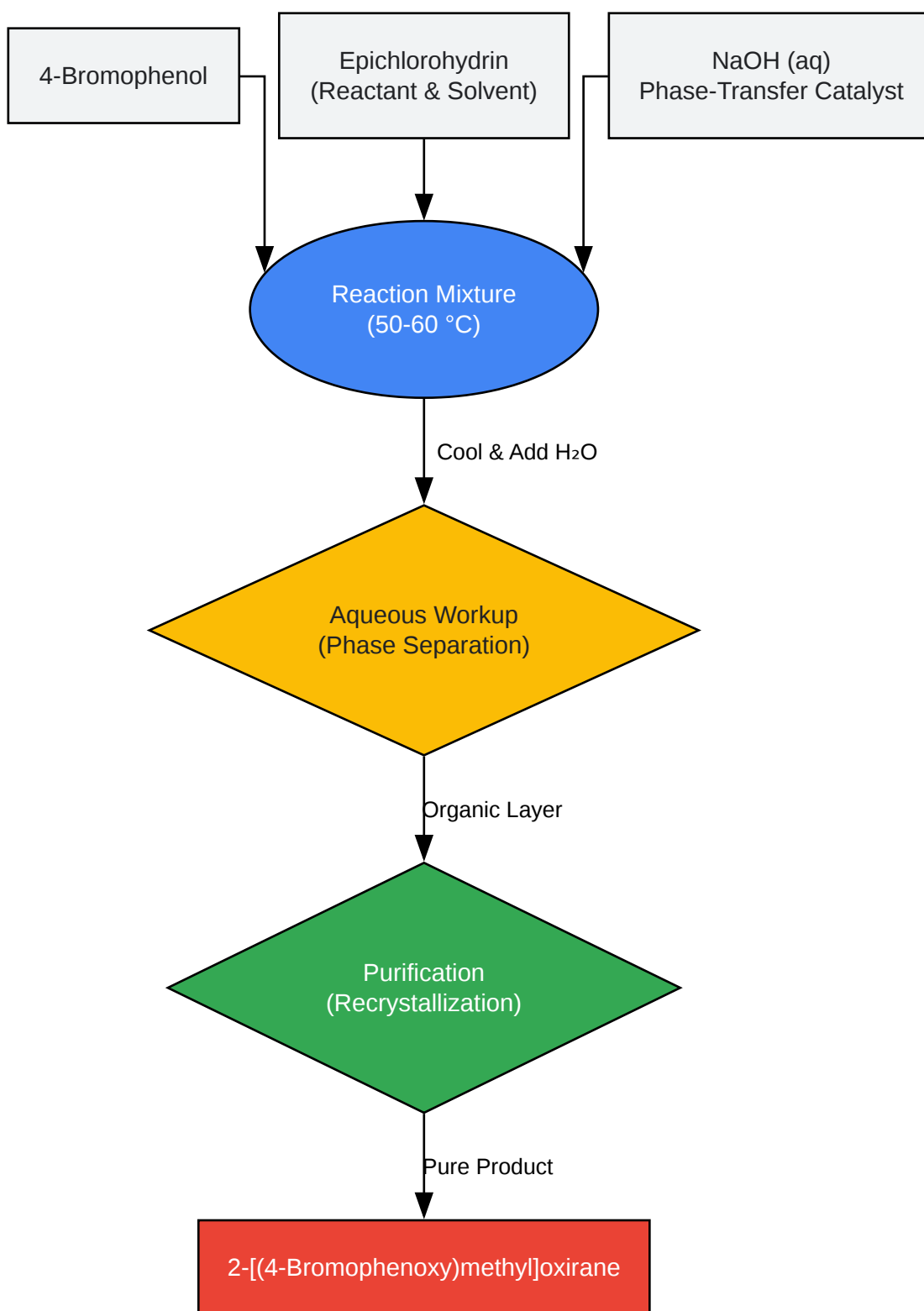
The synthesis of **2-[(4-Bromophenoxy)methyl]oxirane** typically involves the Williamson ether synthesis, reacting 4-bromophenol with an epoxide-containing electrophile, most commonly epichlorohydrin, under basic conditions.

Experimental Protocol: Synthesis via Phase-Transfer Catalysis

This protocol is a representative method for the synthesis of aryl glycidyl ethers.

- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromophenol (1.0 eq), epichlorohydrin (3.0-5.0 eq, serving as both reactant and solvent), and a phase-transfer catalyst such as tetrabutylammonium bromide (0.05 eq).

- **Addition of Base:** Slowly add a 50% aqueous solution of sodium hydroxide (1.5 eq) to the stirring mixture. The reaction is exothermic and the addition should be controlled to maintain a manageable temperature.
- **Reaction Execution:** Heat the biphasic mixture to 50-60 °C and stir vigorously for 4-6 hours, monitoring the disappearance of the 4-bromophenol starting material by Thin Layer Chromatography (TLC).
- **Workup:** After the reaction is complete, cool the mixture to room temperature and add water to dissolve the sodium chloride byproduct. Separate the organic layer.
- **Purification:** Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na_2SO_4), and filter. Remove the excess epichlorohydrin under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield the final product as a white solid.

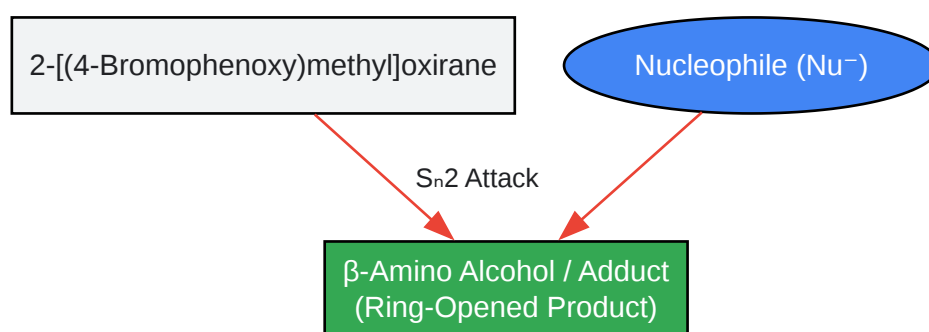


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Caption: Synthesis workflow for **2-[(4-Bromophenoxy)methyl]oxirane**.

Chemical Reactivity and Mechanism of Action

The primary mode of reactivity for this compound is the ring-opening of the strained epoxide ring by a nucleophile.^[1] This reaction is highly versatile and can proceed through either an S_N2-type mechanism, which is favored under neutral or basic conditions, or an S_N1-type mechanism under acidic conditions. The attack of the nucleophile typically occurs at the less sterically hindered carbon of the epoxide, leading to the formation of a β-substituted alcohol. This reactivity is fundamental to its use as a synthetic building block.



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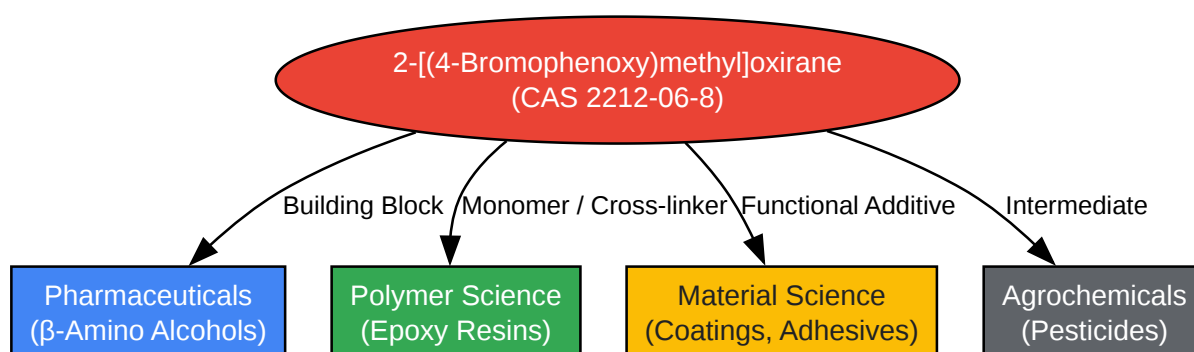
Caption: General mechanism of epoxide ring-opening by a nucleophile.

Applications in Research and Development

2-[(4-Bromophenoxy)methyl]oxirane is a valuable intermediate with broad applications across several scientific disciplines.^[1]

- **Pharmaceutical Development:** It serves as a crucial building block for synthesizing biologically active molecules. The epoxide handle allows for the introduction of various functional groups, enabling the creation of libraries of compounds for drug discovery, particularly in generating β-amino alcohol scaffolds which are present in many therapeutic agents.^{[1][8]}
- **Polymer Science:** The compound acts as a cross-linking agent or a monomer in the production of specialty polymers and epoxy resins. Its incorporation into a polymer backbone can enhance properties such as thermal stability, chemical resistance, and adhesion.^[1]

- **Material Science:** It is used in the formulation of high-performance coatings and adhesives. The epoxide functionality provides excellent adhesion to various substrates, while the bromophenyl group can contribute to flame retardant properties and increased refractive index.[1]
- **Agrochemicals:** This chemical is utilized in the synthesis of novel pesticides and herbicides, contributing to the development of more effective crop protection solutions.[1]



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Caption: Key application areas of **2-[(4-Bromophenoxy)methyl]oxirane**.

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